molecular formula C6H13ClFNO B1484744 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride CAS No. 2098111-95-4

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1484744
CAS No.: 2098111-95-4
M. Wt: 169.62 g/mol
InChI Key: QBICVPWMCADHCC-UHFFFAOYSA-N
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Description

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13ClFNO It is characterized by the presence of a fluorine atom, an oxolane ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination: The ethanamine group is introduced through nucleophilic substitution reactions using suitable amine precursors.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine or alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and oxolane ring contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-(Furan-3-yl)ethan-1-amine hydrochloride: Similar in structure but contains a furan ring instead of an oxolane ring.

    2-Fluoro-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride: Contains a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness: 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-2-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBICVPWMCADHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride
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2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride
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2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride
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Reactant of Route 6
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride

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